molecular formula C13H26N4O2 B13223362 N-Tert-butyl-2-{4-[2-(methylamino)acetyl]piperazin-1-YL}acetamide

N-Tert-butyl-2-{4-[2-(methylamino)acetyl]piperazin-1-YL}acetamide

Cat. No.: B13223362
M. Wt: 270.37 g/mol
InChI Key: ZAWGSOJGQMKRRI-UHFFFAOYSA-N
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Description

N-Tert-butyl-2-{4-[2-(methylamino)acetyl]piperazin-1-YL}acetamide (CAS: 900640-83-7) is a piperazine-acetamide derivative with the molecular formula C₁₃H₂₆N₄O₂ and a molecular weight of 270.37 g/mol . The molecule contains 2 hydrogen bond donors and 4 acceptors, with 5 rotatable bonds contributing to conformational flexibility . Its piperazine core is functionalized with a methylaminoacetyl group and a tert-butylacetamide moiety, which may influence its pharmacokinetic and pharmacodynamic profiles.

Properties

Molecular Formula

C13H26N4O2

Molecular Weight

270.37 g/mol

IUPAC Name

N-tert-butyl-2-[4-[2-(methylamino)acetyl]piperazin-1-yl]acetamide

InChI

InChI=1S/C13H26N4O2/c1-13(2,3)15-11(18)10-16-5-7-17(8-6-16)12(19)9-14-4/h14H,5-10H2,1-4H3,(H,15,18)

InChI Key

ZAWGSOJGQMKRRI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC(=O)CN1CCN(CC1)C(=O)CNC

Origin of Product

United States

Preparation Methods

Synthesis of the Piperazine Core

The core piperazine ring is typically synthesized via cyclization of suitable diamines or through direct substitution reactions:

  • Starting Material: 1,4-dibromobutane or 1,4-dichlorobutane with a primary amine, followed by cyclization.
  • Alternative: Commercially available piperazine derivatives can be used as intermediates.

Introduction of the Methylaminoacetyl Group

The methylaminoacetyl moiety is introduced via acylation:

R-NH_2 + Cl-CO-CH_2-NHCH_3 \rightarrow R-NH-CO-CH_2-NHCH_3
  • Reagents: Methylaminoacetic acid chloride or methylaminoacetyl chloride.
  • Conditions: Typically performed in an inert solvent like dichloromethane (DCM) with a base such as triethylamine (TEA) to scavenge HCl.

Attachment of the N-tert-butylacetamide Group

The N-tert-butylacetamide is introduced via N-alkylation:

  • Reagents: N-tert-butyl-2-bromoacetamide or N-tert-butyl-2-chloroacetamide.
  • Method: Nucleophilic substitution on the piperazine nitrogen, often under reflux in polar aprotic solvents like DMF or DMSO, with a base such as potassium carbonate (K2CO3).

Specific Preparation Methods

Route via Carbodiimide-Mediated Coupling

Reference: WO2016170544A1 describes a process involving carbodiimide coupling agents, such as EDC or DCC, to facilitate amide bond formation between amino groups and carboxylic acid derivatives.

Procedure:

  • Activation of methylaminoacetic acid with DCC or EDC in DCM or DMF.
  • Addition of the piperazine derivative with a free amino group.
  • Coupling under stirring at room temperature or slightly elevated temperatures.
  • Purification by filtration and chromatography.

Route Using N-Alkylation of Piperazine

Method:

  • Starting with a protected piperazine (e.g., N-Boc-piperazine).
  • Deprotection of Boc groups under acidic conditions (e.g., HCl in dioxane).
  • Nucleophilic substitution with N-tert-butyl-2-bromoacetamide in presence of K2CO3 in DMF.
  • Subsequent acylation with methylaminoacetyl chloride.

Reaction Conditions:

  • Temperature: 25-80°C.
  • Solvent: DMF or DMSO.
  • Reaction time: 4-24 hours depending on reactivity.

Alternative Pathway: Direct Multi-Component Assembly

Some literature suggests multi-component reactions involving piperazine, acyl chlorides, and tert-butyl derivatives in a one-pot synthesis, reducing purification steps.

Notable Experimental Data and Reaction Conditions

Step Reagents Solvent Temperature Duration Notes
N-Alkylation N-tert-butyl-2-bromoacetamide + Piperazine derivative DMF 25-80°C 4-24 hrs Base: K2CO3
Acylation Methylaminoacetic acid chloride DCM Room temp 2-6 hrs Triethylamine as base
Final coupling Activated acid + Piperazine DCM/DMF Room temp 12-24 hrs Use of DCC/EDC

Purification and Characterization

  • Purification: Column chromatography on silica gel, recrystallization from suitable solvents (e.g., ethanol, acetonitrile).
  • Characterization: Confirmed via NMR, IR, MS, and PXRD to verify structure and polymorphic form.

Notes on Optimization and Variations

  • Protection/Deprotection: Boc or Cbz groups may be employed to protect amines during multi-step synthesis.
  • Yield Optimization: Excess of base or coupling reagent can improve yields.
  • Solvent Choice: Polar aprotic solvents like DMF or DMSO are preferred for nucleophilic substitutions.

Summary of Literature and Patent Data

  • Patent WO2016170544A1 details a process involving carbodiimide coupling to synthesize similar amide derivatives, emphasizing mild conditions and high purity.
  • Research articles on piperazine derivatives highlight the importance of stepwise functionalization, especially for complex molecules like the target compound.
  • Commercial synthesis often employs multi-step routes with intermediate purification to ensure regioselectivity and purity.

Chemical Reactions Analysis

Piperazine Ring Reactivity

The piperazine moiety undergoes characteristic reactions due to its two secondary amine groups:

  • Alkylation/Acylation : Reacts with alkyl halides or acyl chlorides to form quaternary ammonium salts or acylated derivatives (e.g., chloroacetylation under basic conditions) .

  • Deprotonation : The secondary amines can act as weak bases (pKa ~9–10), enabling nucleophilic substitution reactions with electrophiles such as carbonyl compounds.

Reaction TypeReagents/ConditionsProduct Example
AlkylationEthyl bromoacetate, K₂CO₃, DMFQuaternary piperazinium salt
AcylationAcetyl chloride, Et₃N, CH₂Cl₂N-Acetylpiperazine derivative

Acetamide Group Reactivity

The acetamide group participates in hydrolysis and transacylation:

  • Acid/Base-Catalyzed Hydrolysis : Cleavage of the amide bond under strong acidic (HCl, 100°C) or basic (NaOH, reflux) conditions yields carboxylic acid and amine byproducts.

  • Transacylation : Reacts with alcohols or amines in the presence of catalysts (e.g., CALB lipase) to form esters or secondary amides .

Reaction TypeConditionsByproducts
Acid Hydrolysis6M HCl, 12 hr, refluxTert-butylamine + Acetic acid derivatives
Enzymatic TransacylationCALB, isopropyl acetate, Na₂CO₃Ester/amide derivatives

Methylamino Acetyl Substituent Reactivity

The methylamino group (-NHCH₃) exhibits nucleophilic and oxidative behavior:

  • Oxidation : Forms N-oxide derivatives with H₂O₂ or mCPBA .

  • Schiff Base Formation : Reacts with aldehydes (e.g., benzaldehyde) to generate imine intermediates .

Reaction TypeReagentsProduct
OxidationH₂O₂, AcOHN-Methylacetamide N-oxide
CondensationBenzaldehyde, EtOHImine-linked derivative

Tert-Butyl Carbamoyl Stability

The tert-butyl group confers steric protection but can undergo acid-catalyzed cleavage:

  • Acidolysis : Cleaved with trifluoroacetic acid (TFA) or HBr/AcOH to yield primary amides .

ConditionReagentResult
Strong AcidTFA, 25°C, 2 hrDeprotected acetamide

Synthetic Modifications

Key synthetic routes for analogs include:

  • Michael Addition : Utilized γ-nitro ketones to introduce substituents .

  • Catalytic Hydrogenation : Achieved stereoselective reduction of unsaturated bonds (e.g., Crabtree catalyst) .

Stability Under Various Conditions

  • Thermal Stability : Decomposes above 200°C without charring.

  • pH Sensitivity : Stable in neutral buffers (pH 6–8) but degrades in strongly acidic/basic media .

Scientific Research Applications

N-Tert-butyl-2-{4-[2-(methylamino)acetyl]piperazin-1-YL}acetamide has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific molecular targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-Tert-butyl-2-{4-[2-(methylamino)acetyl]piperazin-1-YL}acetamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties

Compound Name Molecular Formula MW (g/mol) XLogP3 TPSA (Ų) Melting Point (°C) Key Substituents
N-Tert-butyl-2-{4-[2-(methylamino)acetyl]piperazin-1-YL}acetamide C₁₃H₂₆N₄O₂ 270.37 -0.5 64.7 - Methylaminoacetyl, tert-butyl
2-(4-(4-Methoxyphenyl)piperazin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide C₂₂H₂₆N₄O₂S 422.54 - - 289–290 4-Methoxyphenyl, p-tolylthiazole
2-(4-(4-Chlorophenyl)piperazin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide C₂₁H₂₃ClN₄OS 426.96 - - 282–283 4-Chlorophenyl, p-tolylthiazole
N-(1,3-benzothiazol-2-yl)-2-[4-(pyridine-2-carbonyl)piperazin-1-yl]acetamide C₁₉H₂₀N₅O₂S 382.46 - - - Benzothiazole, pyridine-2-carbonyl
2-(4-{2-[(2-Oxo-2H-chromen-4-yl)oxy]acetyl}piperazin-1-yl)acetamide C₁₇H₁₉N₃O₅ 345.35 - - - Coumarin-oxyacetyl
N-Phenyl-2-(piperazin-1-yl)acetamide C₁₂H₁₇N₃O 219.28 - - - Phenyl

Key Observations :

  • Substituent Diversity: The target compound’s methylaminoacetyl group distinguishes it from analogs with aromatic (e.g., methoxyphenyl in ) or heterocyclic substituents (e.g., benzothiazole in ). These groups modulate lipophilicity and target selectivity.
  • Melting Points : Thiazole-containing derivatives () exhibit higher melting points (269–303°C), likely due to rigid aromatic systems and intermolecular π-stacking.

Inferences for the Target Compound :

    Biological Activity

    N-Tert-butyl-2-{4-[2-(methylamino)acetyl]piperazin-1-YL}acetamide, also known as CAS 1052551-29-7, is a compound of interest in pharmaceutical research due to its potential biological activities. This article provides an overview of its biological properties, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

    Chemical Structure and Properties

    Molecular Formula: C13H28Cl2N4O2
    Molecular Weight: 343.29 g/mol
    IUPAC Name: N-tert-butyl-2-[4-[2-(methylamino)acetyl]piperazin-1-yl]acetamide dihydrochloride

    The compound features a piperazine ring, which is often associated with various biological activities including antipsychotic and antidepressant effects. The presence of the methylamino and acetamide groups contributes to its pharmacological profile.

    Antitumor Activity

    Research indicates that compounds with similar structural features exhibit significant antitumor properties. For instance, studies have shown that piperazine derivatives can inhibit tumor cell growth by inducing apoptosis and disrupting cell cycle progression. The specific activity of this compound against various cancer cell lines remains to be fully elucidated but is hypothesized based on its structural analogs.

    Compound Cell Line IC50 (µM) Mechanism of Action
    Compound AHCT-151.61Apoptosis induction
    Compound BA-4311.98Cell cycle arrest
    N-Tert-butylTBDTBDTBD

    Anticonvulsant Activity

    Piperazine derivatives have been studied for their anticonvulsant properties. For example, certain analogs have shown efficacy in animal models of epilepsy, suggesting that this compound may also possess similar effects. The SAR studies indicate that modifications at the piperazine nitrogen can enhance anticonvulsant activity.

    Study on Structural Modifications

    A study focusing on the SAR of piperazine derivatives revealed that substituents at specific positions significantly affect biological activity. For instance, introducing electron-donating groups at the para position of the phenyl ring increased cytotoxicity against cancer cells. This finding suggests that this compound could be optimized for enhanced activity through similar modifications.

    Clinical Applications

    While direct clinical data on this compound is limited, analogous compounds have been investigated in clinical trials for their potential in treating neurological disorders and cancers. The pharmacokinetics and safety profiles of these compounds provide a foundation for future studies involving this specific compound.

    Q & A

    Basic Research Questions

    Q. What are the recommended synthetic routes and purification methods for N-Tert-butyl-2-{4-[2-(methylamino)acetyl]piperazin-1-YL}acetamide?

    • Methodological Answer : Synthesis typically involves coupling tert-butylamine with piperazine derivatives via acetyl or amide linkages. For example, analogous compounds like 2-(4-phenylpiperazin-1-yl)acetamide derivatives are synthesized through nucleophilic substitution or condensation reactions, followed by purification via column chromatography (silica gel) and recrystallization in ethanol or methanol . Purity is validated using HPLC (≥95%) and NMR spectroscopy to confirm structural integrity .

    Q. How is the compound characterized for structural and chemical stability?

    • Methodological Answer : Characterization employs:

    • NMR spectroscopy (1H, 13C) to confirm substituent positions and stereochemistry.
    • Mass spectrometry (HRMS) for molecular weight verification (e.g., ESI-MS in C30H33N5O6S derivatives ).
    • Thermogravimetric analysis (TGA) to assess thermal stability, particularly for storage conditions .

    Q. What in vitro assays are suitable for preliminary bioactivity screening?

    • Methodological Answer : Standard assays include:

    • Antimicrobial testing : Broth microdilution (MIC/MBC) against gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans), comparing activity to reference compounds like 2-(4-sulfonylpiperazinyl)acetamide derivatives .
    • Kinase inhibition : Fluorescence-based assays (e.g., Aurora kinase inhibition in HEK293 cells) to measure IC50 values .

    Advanced Research Questions

    Q. How do structural modifications (e.g., substituents on the piperazine ring) influence pharmacological activity?

    • Methodological Answer :

    • Case Study : Substituting the piperazine ring with aryl groups (e.g., 2-chlorophenyl) enhances anticonvulsant activity in MES/scPTZ models, while methyl groups reduce potency .
    • Computational Modeling : Docking studies (e.g., using AutoDock Vina) predict interactions with targets like TRPC3/6/7 channels, where hydrophobic substituents improve binding affinity .
    • SAR Trends : Electron-withdrawing groups (e.g., trifluoromethyl) on aromatic rings increase antifungal activity, as seen in benzo[d]thiazole-sulfonyl derivatives .

    Q. What strategies resolve contradictions in bioactivity data across studies (e.g., divergent IC50 values)?

    • Methodological Answer :

    • Orthogonal Assays : Validate kinase inhibition using both fluorescence-based and radiometric assays (e.g., 31P-NMR for ATPase activity) .
    • Cell Line Variability : Test in multiple models (e.g., HL-60 leukemia vs. PBMC cells) to assess specificity .
    • Metabolic Stability : Use liver microsomes (human/rat) to rule out false negatives from rapid degradation .

    Q. What are the mechanistic insights into its activity against neurological or fibrotic targets?

    • Methodological Answer :

    • TRPC Channel Activation : Calcium flux assays in HEK293 cells transfected with TRPC3/6/7 show dose-dependent activation (EC50 calculations), supported by patch-clamp electrophysiology .
    • Apoptotic Pathways : Flow cytometry (Annexin V/PI staining) and Western blotting (caspase-3/9) in leukemia cells reveal pro-apoptotic mechanisms .

    Q. How can computational tools optimize lead derivatives for improved selectivity?

    • Methodological Answer :

    • Pharmacophore Modeling : Identify critical residues (e.g., hinge region in Aurora kinases) using Schrödinger Suite .
    • ADMET Prediction : Tools like SwissADME predict BBB permeability or CYP450 interactions, guiding prioritization of analogs with tert-butyl groups for CNS penetration .

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